2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

SLC26A3 DRA inhibitor regioisomeric SAR

Misidentification of bromobenzyl regioisomers in SLC26A3 inhibitor screening leads to irreproducible data-ortho-, meta-, and para-bromo analogues span a >500-fold potency range (10 μM to 0.15 μM to inactive). This ortho-bromo analogue (analogue 4ax) provides a defined low-potency benchmark (IC50 10 μM) for establishing assay sensitivity windows and hit triage thresholds. • Verified ortho-substitution by InChIKey UDVCXTJFAHGQIZ-UHFFFAOYSA-N • Ortho-halogen SAR node: Br IC50 10 μM (I: 4.5 μM, Cl: 18 μM) • Polypharmacology reference: PTPN5 IC50 13.4 μM, DUSP3 IC50 6.7 μM

Molecular Formula C20H17BrO5
Molecular Weight 417.255
CAS No. 701923-88-8
Cat. No. B2699905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
CAS701923-88-8
Molecular FormulaC20H17BrO5
Molecular Weight417.255
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br)CC(=O)O
InChIInChI=1S/C20H17BrO5/c1-11-14-7-8-17(25-10-13-5-3-4-6-16(13)21)12(2)19(14)26-20(24)15(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
InChIKeyUDVCXTJFAHGQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 4ax Identity and Pharmacology


2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid (CAS 701923-88-8) is a synthetic small molecule belonging to the 4,8-dimethylcoumarin-3-acetic acid class. It features a 2-bromobenzyl (ortho-bromo) ether substituent at the coumarin C7 position, a structural motif systematically characterized within a focused library of SLC26A3 (DRA) anion exchanger inhibitors [1]. The compound is designated as analogue 4ax in the seminal structure–activity relationship (SAR) study by Lee, Cil, Haggie, and Verkman (J. Med. Chem. 2019), and is also indexed under database identifiers MLS001213427, SMR000540529, BDBM82940, and PubChem CID 1295810 [2]. Its molecular formula is C20H17BrO5 (MW 417.25). The compound is cited as a reference structure in patents covering SLC26A3 inhibitors for constipation and hyperoxaluria [3].

Compound 4ax Regioisomeric Specificity


Within the 4,8-dimethylcoumarin-3-acetic acid chemotype, SLC26A3 inhibitory potency is exquisitely sensitive to the regioisomeric position of the halogen substituent on the C7 benzyl ether. Systematic SAR analysis demonstrated that moving the bromine atom from the meta position (IC50 ≈ 0.15 μM) to the ortho position (IC50 ≈ 10 μM) produces an approximately 67-fold loss in potency, while para substitution abolishes detectable inhibition entirely (IC50 > 5 μM) [1]. This positional dependence means that procurement specifications must precisely define the bromine substitution pattern; a generic request for a "bromobenzyloxy-dimethylcoumarin-acetic acid" could inadvertently yield compounds with dramatically divergent pharmacological properties [1][2].

Compound 4ax Differentiation Evidence


Ortho- vs. Meta-Bromo SLC26A3 Inhibition

The ortho-bromobenzyl analogue 4ax (CAS 701923-88-8) exhibits an IC50 of 10 ± 2.5 μM against murine slc26a3-mediated chloride/iodide exchange, compared with 0.15 ± 0.02 μM for its direct regioisomer, the meta-bromobenzyl analogue 4ba (DRAinh-A250, CAS 858747-13-4). This represents an approximately 67-fold reduction in inhibitory potency solely attributable to the change in bromine position from meta to ortho on the C7 benzyl ether [1]. Both compounds share an identical 4,8-dimethylcoumarin-3-acetic acid core, confirming that the potency difference arises exclusively from the regioisomeric substitution pattern.

SLC26A3 DRA inhibitor regioisomeric SAR coumarin

Ortho-Halogen SLC26A3 SAR

Within the ortho-halobenzyl sub-series, the bromo analogue 4ax (IC50 = 10 μM) shows intermediate potency between the iodo analogue 4aw (IC50 = 4.5 μM) and the chloro analogue 4ay (IC50 = 18 μM), establishing a clear halogen size/polarizability-dependent potency ranking of I > Br > Cl for ortho-substituted 4,8-dimethylcoumarin SLC26A3 inhibitors [1]. This 4-fold span among ortho-halogen congeners (4.5–18 μM) provides a quantitative SAR landmark for library design.

halogen SAR ortho-substitution SLC26A3 inhibitor coumarin analogue

Cross-Platform SLC26A3 Target Engagement

Independent data deposited in BindingDB (curated by ChEMBL) confirm SLC26A3 inhibition by this compound, reporting an IC50 of 10,000 nM (10 μM) against mouse SLC26A3 expressed in FRT cells co-expressing EYFP-H148Q/I152L/F46L, assessed as reduction in protein-mediated chloride/iodide exchange [1]. This value is in exact agreement with the 10 ± 2.5 μM IC50 reported in the primary literature [2], providing cross-platform validation. In contrast, the meta-bromo analogue 4ba shows a ChEMBL-curated IC50 of approximately 150–200 nM across multiple assay formats [3].

SLC26A3 DRA target engagement BindingDB anion exchanger

Off-Target Phosphatase Profiling

The compound was profiled in a panel of human protein tyrosine phosphatase assays through the Sanford-Burnham Center for Chemical Genomics. It exhibited weak-to-moderate inhibition across three phosphatases: PTPN5 (IC50 = 13,400 nM), DUSP3 (IC50 = 6,670 nM), and PTPN11 (IC50 = 7,430 nM) [1]. These single-concentration screening data indicate non-selective phosphatase inhibitory activity in the low micromolar range, which overlaps with its SLC26A3 IC50. No selectivity data for these phosphatases relative to the meta-bromo analogue 4ba are available in the same assay panel, limiting direct comparator analysis.

phosphatase inhibition off-target profiling PTPN5 DUSP3 PTPN11

Ortho vs. Para Bromobenzyl Inactivity

The ortho-bromo analogue 4ax (IC50 = 10 μM) retains measurable though weak SLC26A3 inhibitory activity, whereas the para-bromobenzyl analogue 4au (CAS 858743-95-0) is completely inactive at concentrations up to 5 μM [1]. This categorical difference (detectable inhibition vs. no inhibition) distinguishes ortho-substitution as permissive for residual target engagement while para-substitution is incompatible with SLC26A3 binding. The ortho-bromo compound thus occupies a unique activity niche: it is the only bromobenzyl regioisomer with quantifiable yet weak potency.

regioisomeric selectivity para-substitution SAR negative control coumarin C7 modification

Compound 4ax Application Scenarios


SLC26A3 Screening Negative Control

With an IC50 of 10 μM against murine SLC26A3—approximately 67-fold weaker than the meta-bromo lead DRAinh-A250 (IC50 = 0.15 μM)—this ortho-bromo analogue is optimally positioned as a low-potency negative control in SLC26A3 inhibitor screening. Its retention of measurable but weak activity (as opposed to the completely inactive para-bromo analogue) provides a graduated activity benchmark for defining assay sensitivity windows and hit triage thresholds [1].

SLC26A3 C7 Pocket SAR Probe

The compound occupies a defined node in the ortho-halogen SAR matrix (I > Br > Cl with IC50 values of 4.5, 10, and 18 μM, respectively). This makes it valuable for computational chemistry efforts, including docking studies and free energy perturbation calculations aimed at understanding how halogen size and polarizability at the ortho position modulate SLC26A3 binding. Its ~67-fold potency gap relative to the meta-bromo analogue provides a stringent test for in silico models seeking to recapitulate regioisomeric selectivity [1].

Regioisomer Verification Reference Standard

Given that ortho-, meta-, and para-bromobenzyl analogues exhibit potencies spanning from 10 μM to 0.15 μM to >5 μM (inactive), respectively, this compound serves as an essential analytical reference for confirming regioisomeric identity in commercial or synthetic samples. Its distinct IC50 signature (10 ± 2.5 μM in the FRT cell fluorescence assay) can be used to verify that a supplied material is indeed the ortho-bromo rather than the meta-bromo regioisomer, preventing costly misidentification in procurement workflows [1][2].

Phosphatase Polypharmacology Reference

The compound's demonstrated inhibition of three human phosphatases (PTPN5 IC50 = 13,400 nM; DUSP3 IC50 = 6,670 nM; PTPN11 IC50 = 7,430 nM) at concentrations overlapping with its SLC26A3 IC50 establishes it as a reference for assessing coumarin scaffold polypharmacology. It can be used as a comparator when profiling next-generation SLC26A3 inhibitors to determine whether structural modifications reduce or eliminate undesirable phosphatase cross-reactivity [3].

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